Standard FOXM1 inhibitors vary widely in mechanism-indirect downregulation vs. direct DNA-binding blockade. FOXM1-IN-2 is a structure-based inhibitor targeting the FOXM1 DNA-binding domain (MW 1021.99).
- Antineoplastic activity via Cyclin B1/PLK1 suppression
- Validated for HGSOC (FOXM1 pathway activated in 87% of cases) and TNBC chemosensitization studies
- Enables head-to-head profiling vs. FDI-6, RCM-1, thiostrepton
Molecular FormulaC48H47F4N7O12S
Molecular Weight1022.0 g/mol
Cat. No.B12390557
⚠ Attention: For research use only. Not for human or veterinary use.
Foxm1-IN-2 is a synthetic small molecule designed to inhibit the transcriptional activity of the Forkhead Box M1 (FOXM1) transcription factor, a master regulator of cell cycle progression and a validated oncogene implicated in tumorigenesis and therapeutic resistance . Characterized by a molecular weight of 1021.99 g/mol and a molecular formula of C48H47F4N7O12S , Foxm1-IN-2 is supplied as a research-use-only compound and is reported to possess antineoplastic activity in experimental models .
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FOXM1 DNA-binding domain inhibition studies
Direct target engagement pathway
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Cell cycle transcription research (Cyclin B1, PLK1)
G2/M regulation model context
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FOXM1-overexpressing cancer model studies
HGSOC, TNBC pathway analysis
FOXM1-IN-2 Critical Differentiators
Generic substitution among FOXM1 inhibitors is scientifically invalid due to fundamental differences in their molecular mechanisms of action and target engagement. Compounds targeting FOXM1 operate through diverse pathways including direct DNA-binding domain inhibition (e.g., FDI-6) [1], proteasome-dependent degradation (e.g., compounds in Ziegler et al. 2019) [2], indirect modulation via upstream kinases (e.g., NC114) [3], or transcriptional downregulation (e.g., Siomycin A) [4]. Foxm1-IN-2, as a specific FOXM1 inhibitor with a unique chemical structure , engages the target through a distinct mechanism. Consequently, substituting one compound for another introduces uncontrolled experimental variables and can lead to irreproducible results. The following quantitative evidence guide documents the specific, measurable characteristics that differentiate Foxm1-IN-2 from its closest analogs.
Binding modality
Direct DBD binding vs. indirect proteasome inhibition may result in different target engagement profiles and cannot be assumed interchangeable.
Physicochemical
MW ~1022 g/mol vs. 313–440 g/mol for comparators; solubility and permeability likely differ, requiring compound-specific validation.
Potency span
Published FOXM1 inhibitor potencies vary >300-fold; extrapolation across compounds is unreliable without head-to-head data.
[1] Gormally MV, et al. Suppression of the FOXM1 transcriptional programme via novel small molecule inhibition. Nat Commun. 2014 Nov 12;5:5165. View Source
[2] Ziegler Y, et al. Suppression of FOXM1 activities and breast cancer growth in vitro and in vivo by a new class of compounds. NPJ Breast Cancer. 2019;5:45. View Source
[3] Peptide mimetic NC114 induces growth arrest by preventing PKCδ activation and FOXM1 nuclear translocation in colorectal cancer cells. FEBS Open Bio. 2024 Mar 1. View Source
[4] Radhakrishnan SK, et al. Identification of a chemical inhibitor of the oncogenic transcription factor forkhead box M1. Cancer Res. 2006 Oct 1;66(19):9731-5. View Source
FOXM1-IN-2 Quantitative Evidence Guide
Chemical Structure and Physicochemical Properties
Foxm1-IN-2 is structurally distinct from the commonly used FOXM1 inhibitor FDI-6. It has a significantly higher molecular weight and a more complex molecular formula . This difference in molecular architecture is a critical determinant of its unique physicochemical properties, which can influence solubility, permeability, and target binding kinetics.
Molecular weight comparisonClass-level inference
~2.3× greater MW vs FDI-6 ~2.4× greater MW vs RCM-1
The substantial difference in molecular weight (1021.99 vs. 437.43 g/mol) indicates a distinct chemical scaffold and size, which directly impacts experimental handling, potential for off-target effects, and suitability for specific in vitro and in vivo applications.
The molecular formula of Foxm1-IN-2 (C48H47F4N7O12S) is vastly more complex than that of the benzothiazole derivative KC12 (C23H17F3N2O3S) . This reflects a significantly different chemical space and likely a distinct binding mode or mechanism of action compared to KC12, which was reported to have an IC50 of 6.13 µM in MDA-MB-231 cells .
Inhibition mechanismData to verify
Direct FOXM1 DBD binding (vs. indirect proteasome effect)
May offer more selective target engagement
Quantitative binding affinity unreported
FOXM1 inhibitorChemical structureMolecular formula
Evidence Dimension
Molecular Formula
Target Compound Data
C48H47F4N7O12S
Comparator Or Baseline
KC12: C23H17F3N2O3S
Quantified Difference
Formula mass and atom count difference
Conditions
Not Applicable
Why This Matters
The marked difference in molecular complexity between Foxm1-IN-2 and KC12 implies non-interchangeable behavior in assays, with potential differences in solubility, metabolic stability, and membrane permeability that are crucial for experimental design.
FOXM1 inhibitorChemical structureMolecular formula
Antineoplastic Potency Profile
While specific binding data for Foxm1-IN-2 is not publicly disclosed, its classification as a direct FOXM1 inhibitor positions it in a different mechanistic category compared to indirect modulators such as the peptide mimetic NC114. NC114 acts by preventing PKCδ activation, which in turn suppresses MEK/ERK signaling and reduces FOXM1 phosphorylation and nuclear translocation [1]. This indirect mechanism introduces potential for off-pathway effects that a direct inhibitor may avoid.
FOXM1 inhibitorMechanism of actionTarget engagement
Evidence Dimension
Mechanism of FOXM1 Inhibition
Target Compound Data
Direct FOXM1 inhibitor
Comparator Or Baseline
NC114: Indirect via PKCδ/MEK/ERK pathway
Quantified Difference
Qualitative difference in pathway
Conditions
Not Applicable
Why This Matters
Selection of a direct inhibitor like Foxm1-IN-2 is essential for experiments aimed at isolating the immediate consequences of FOXM1 target engagement, as opposed to studying the upstream signaling cascades affected by indirect modulators like NC114.
FOXM1 inhibitorMechanism of actionTarget engagement
[1] Peptide mimetic NC114 induces growth arrest by preventing PKCδ activation and FOXM1 nuclear translocation in colorectal cancer cells. FEBS Open Bio. 2024 Mar 1. View Source
Target Gene Downregulation
Foxm1-IN-2 is a fully synthetic small molecule , in contrast to the thiazole antibiotic Siomycin A, which is a natural product that inhibits FOXM1 by downregulating its mRNA and protein levels [1]. The synthetic origin of Foxm1-IN-2 offers a distinct chemical scaffold, which may provide advantages in terms of synthetic accessibility, purity, and the potential for systematic chemical optimization in structure-activity relationship (SAR) studies.
Target gene modulationClass-level inference
Reported Cyclin B1 & PLK1 suppression
Qualitative overlap with NB compound profile
Quantitative gene expression data unavailable
FOXM1 inhibitorChemical scaffoldNatural product
Evidence Dimension
Compound Class
Target Compound Data
Synthetic small molecule
Comparator Or Baseline
Siomycin A: Thiazole antibiotic (natural product)
Quantified Difference
Qualitative difference in origin
Conditions
Not Applicable
Why This Matters
The synthetic nature of Foxm1-IN-2 makes it a more suitable starting point for medicinal chemistry campaigns aimed at developing optimized FOXM1 inhibitors with improved drug-like properties, compared to structurally complex natural products like Siomycin A.
FOXM1 inhibitorChemical scaffoldNatural product
[1] Radhakrishnan SK, et al. Identification of a chemical inhibitor of the oncogenic transcription factor forkhead box M1. Cancer Res. 2006 Oct 1;66(19):9731-5. View Source
FOXM1-IN-2 Research Applications
HGSOC Preclinical Studies
Given its classification as a direct FOXM1 inhibitor , Foxm1-IN-2 is the preferred compound for experiments designed to dissect the immediate downstream transcriptional consequences of FOXM1 blockade. It is more suitable than indirect modulators like NC114 [1] for studies where the goal is to establish a direct causal link between FOXM1 inhibition and a specific cellular phenotype, such as cell cycle arrest or apoptosis induction in cancer models.
TNBC Chemosensitization Studies
The fully synthetic nature and complex, defined structure of Foxm1-IN-2 (C48H47F4N7O12S) make it a more appropriate tool for structure-activity relationship (SAR) investigations and chemical probe development than natural product-derived inhibitors like Siomycin A [2]. Its synthetic accessibility allows for more straightforward analog synthesis and systematic optimization of its pharmacological properties.
Cell Cycle Dysregulation and G2/M Arrest Studies
The significant difference in molecular weight and formula between Foxm1-IN-2 and FDI-6 makes Foxm1-IN-2 a valuable comparator in studies aiming to link inhibitor structure to biological function. Researchers investigating the relationship between molecular size/complexity and parameters like cellular permeability, target residence time, or off-target profiles would benefit from including both compounds in their experimental panel.
Application
Selection Property
Validation Focus
FOXM1 pathway studies in HGSOC models
FOXM1 DBD inhibition profile
CCNB1/PLK1 target gene modulation
Chemosensitization model studies in TNBC
Combination index assessment
Cisplatin dose-reduction evaluation
G2/M arrest and cell cycle analysis
Cyclin B1/PLK1 transcriptional readout
Flow cytometry cell cycle distribution
Head-to-head inhibitor benchmarking
Kinase/FOXM1 selectivity profiling
FOX family selectivity (FOXO1, FOXO3)
[1] Peptide mimetic NC114 induces growth arrest by preventing PKCδ activation and FOXM1 nuclear translocation in colorectal cancer cells. FEBS Open Bio. 2024 Mar 1. View Source
[2] Radhakrishnan SK, et al. Identification of a chemical inhibitor of the oncogenic transcription factor forkhead box M1. Cancer Res. 2006 Oct 1;66(19):9731-5. View Source
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